molecular formula C28H36N2O7 B12026040 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026040
M. Wt: 512.6 g/mol
InChI Key: MHOKACYDRQECBN-WJTDDFOZSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the hydroxy group: This step often involves selective hydroxylation.

    Attachment of the benzoyl and trimethoxyphenyl groups: These groups are introduced through acylation and alkylation reactions, respectively.

    Incorporation of the diethylaminoethyl side chain: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylaminoethyl side chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

    1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has one less methoxy group on the phenyl ring.

Uniqueness

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C28H36N2O7

Molecular Weight

512.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O7/c1-8-29(9-2)12-13-30-24(18-15-21(35-5)27(37-7)22(16-18)36-6)23(26(32)28(30)33)25(31)20-11-10-19(34-4)14-17(20)3/h10-11,14-16,24,31H,8-9,12-13H2,1-7H3/b25-23+

InChI Key

MHOKACYDRQECBN-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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